2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile 2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile
Brand Name: Vulcanchem
CAS No.: 73775-50-5
VCID: VC8134128
InChI: InChI=1S/C12H15ClN2/c1-15(2)8-7-11(9-14)10-3-5-12(13)6-4-10/h3-6,11H,7-8H2,1-2H3
SMILES: CN(C)CCC(C#N)C1=CC=C(C=C1)Cl
Molecular Formula: C12H15ClN2
Molecular Weight: 222.71 g/mol

2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile

CAS No.: 73775-50-5

VCID: VC8134128

Molecular Formula: C12H15ClN2

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile - 73775-50-5

Description

2-(4-Chlorophenyl)-4-(dimethylamino)butanenitrile is a synthetic organic compound with significant applications in the pharmaceutical industry. It is primarily known for its role as an impurity reference standard in the quality control of antihistamine formulations. The compound features a chlorophenyl group and a dimethylamino group, contributing to its pharmacological properties.

Biological Activity

2-(4-Chlorophenyl)-4-(dimethylamino)butanenitrile exhibits significant biological activity by blocking histamine H1 receptors. This action helps in alleviating symptoms such as itching, sneezing, and runny nose associated with allergic reactions. Additionally, it may possess anticholinergic properties, contributing to its effectiveness in treating motion sickness and inducing sedation.

Synthesis and Applications

The synthesis of 2-(4-Chlorophenyl)-4-(dimethylamino)butanenitrile typically involves multi-step organic reactions. These synthetic pathways allow for the controlled production of the compound with high purity levels required for pharmaceutical applications. It is primarily used in the pharmaceutical industry as an impurity reference standard for quality control in antihistamine formulations.

Interaction Studies

Interaction studies involving this compound focus on understanding its binding affinity and activity at histamine receptors. Preliminary research suggests that modifications to the dimethylamino group or the chlorophenyl substituent can significantly alter its pharmacological profile, making it a subject of interest in drug design.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
2-(4-Chlorophenyl)-4-(dimethylamino)butanenitrileC₁₆H₂₄ClN₃Chlorophenyl and dimethylamino groups; antihistaminic properties
ChlorpheniramineC₁₆H₁₉ClN₂Widely used antihistamine; similar pharmacological effects
2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-YL)butanenitrileC₁₇H₁₈ClN₃Contains a pyridine ring; potential for enhanced activity against certain receptors

Research Findings

Research indicates that compounds with similar structures to 2-(4-Chlorophenyl)-4-(dimethylamino)butanenitrile can exhibit varying degrees of interaction with histamine receptors. This variability makes them candidates for further pharmacological studies aimed at developing new antihistamines or related therapeutic agents.

CAS No. 73775-50-5
Product Name 2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile
Molecular Formula C12H15ClN2
Molecular Weight 222.71 g/mol
IUPAC Name 2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile
Standard InChI InChI=1S/C12H15ClN2/c1-15(2)8-7-11(9-14)10-3-5-12(13)6-4-10/h3-6,11H,7-8H2,1-2H3
Standard InChIKey IWVFHDSZVODKIB-UHFFFAOYSA-N
SMILES CN(C)CCC(C#N)C1=CC=C(C=C1)Cl
Canonical SMILES CN(C)CCC(C#N)C1=CC=C(C=C1)Cl
PubChem Compound 10242677
Last Modified Apr 15 2024

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